![molecular formula C18H16N4O3 B2606611 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide CAS No. 2224475-29-8](/img/structure/B2606611.png)
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FIPI has been found to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mecanismo De Acción
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate, phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidic acid, a lipid second messenger that plays a critical role in various cellular processes. The inhibition of PLD activity by 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects:
The inhibition of PLD activity by 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to induce cell cycle arrest, apoptosis, and reduce cell migration and invasion. In neuronal cells, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been found to improve neurite outgrowth, reduce oxidative stress, and protect against neurotoxicity. In immune cells, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to modulate cytokine production, reduce inflammation, and improve cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PLD inhibition. However, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide include the development of more potent and selective PLD inhibitors, the investigation of the molecular mechanisms underlying its therapeutic effects, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential use of 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide as a tool for studying the role of PLD in various cellular processes should be further explored.
Métodos De Síntesis
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide was first synthesized by a research group led by Dr. Timothy L. Scott at the University of Michigan. The synthesis method involves the reaction of 2-(2-formylphenoxy)acetic acid with 6-(imidazol-1-yl)pyridin-3-ylmethanol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been extensively studied in various scientific fields, including cancer research, neurobiology, and immunology. In cancer research, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been found to inhibit the growth and metastasis of various cancer cells, including breast cancer, ovarian cancer, and prostate cancer. In neurobiology, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to improve the survival and function of neurons in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been found to modulate the immune response and reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-11-15-3-1-2-4-16(15)25-12-18(24)21-10-14-5-6-17(20-9-14)22-8-7-19-13-22/h1-9,11,13H,10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMXEWDOYUBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

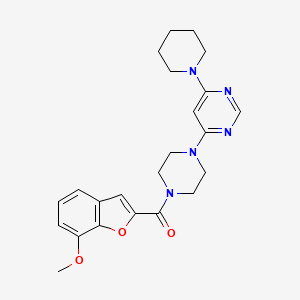

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
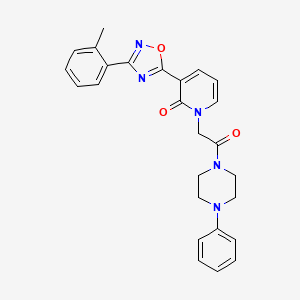
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
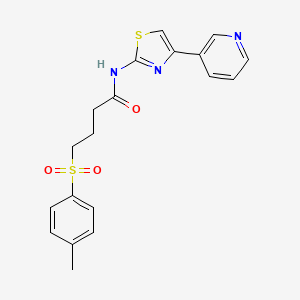
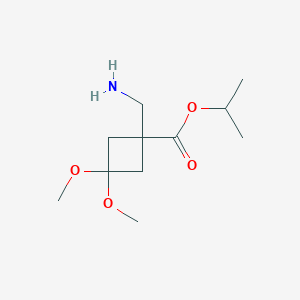
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
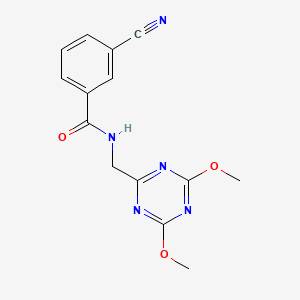
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)